molecular formula C14H14BrNOS B5812805 2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)- CAS No. 61640-19-5

2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)-

Cat. No.: B5812805
CAS No.: 61640-19-5
M. Wt: 324.24 g/mol
InChI Key: RRVZTMWGDNCEQV-UHFFFAOYSA-N
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Description

2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)- is an organic compound with the molecular formula C14H14BrNOS and a molecular weight of 324.23600 This compound features a quinoline ring substituted with a bromo group, a mercapto group, and a methyl group, along with a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)- typically involves multi-step organic reactionsThe final step involves the addition of the butanone moiety under controlled conditions to ensure the correct substitution pattern .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)- can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

Mechanism of Action

The mechanism of action of 2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)- involves its interaction with specific molecular targets. The bromo and mercapto groups can form covalent bonds with biological macromolecules, potentially inhibiting their function. The quinoline ring can intercalate with DNA, disrupting its replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)- is unique due to the presence of the quinoline ring, which imparts specific biological activities not found in simpler analogs

Properties

IUPAC Name

4-(6-bromo-2-methyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNOS/c1-8(17)3-5-11-9(2)16-13-6-4-10(15)7-12(13)14(11)18/h4,6-7H,3,5H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVZTMWGDNCEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)C2=C(N1)C=CC(=C2)Br)CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356953
Record name 2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61640-19-5
Record name 2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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